Ammonium dihydrogen citrate

Description

The exact mass of the compound Ammonium citrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ammonium dihydrogen citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium dihydrogen citrate including the price, delivery time, and more detailed information at info@benchchem.com.

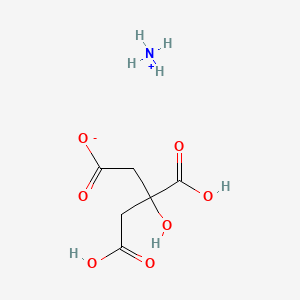

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;3-carboxy-3,5-dihydroxy-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKOZPVPARTQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4450-94-6 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4450-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3458-72-8, 7632-50-0, 3012-65-5, 4450-94-6 | |

| Record name | Triammonium citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3458-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7632-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diammonium citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium citrate, monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004450946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ammonium dihydrogen citrate chemical properties for lab use

An In-depth Technical Guide to Ammonium Dihydrogen Citrate for Laboratory Applications

For researchers, scientists, and professionals in drug development, a deep understanding of the chemical reagents at their disposal is paramount. Ammonium dihydrogen citrate (also known as monoammonium citrate) is a versatile yet often overlooked compound with significant utility in various laboratory settings. This guide provides a comprehensive overview of its core chemical properties, practical applications, and best practices for its use, moving beyond simple data points to explain the causality behind its functions as a buffering and chelating agent.

Section 1: Core Chemical and Physical Properties

Ammonium dihydrogen citrate is the monoammonium salt of citric acid, a triprotic acid.[1] This structural characteristic is the foundation of its chemical behavior. It is typically supplied as a white crystalline powder that is soluble in water.[1]

The parent molecule, citric acid, possesses three carboxylic acid functional groups, which gives it three distinct acid dissociation constants (pKa values). These values are critical to understanding its function. The pKa values for citric acid at 25°C are approximately pKa1 = 3.13, pKa2 = 4.76, and pKa3 = 6.40.[2][3][4] As the monoammonium salt, ammonium dihydrogen citrate primarily involves the first of these acidic protons, making it an acidic salt.[1]

Table 1: Physicochemical Properties of Ammonium Dihydrogen Citrate

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₆H₁₁NO₇ | [1][5] |

| Molecular Weight | ~209.15 g/mol | [1][5] |

| CAS Number | 4450-94-6 / 3458-72-8 | [1][5][6] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water |[1] |

Citrate Speciation and its pH Dependence

The utility of any citrate salt is dictated by the pH of the solution. The three pKa values of citric acid mean that different ionic species of citrate will predominate in different pH ranges. Understanding this relationship is key to harnessing its capabilities. Solutions of citric acid and its salts act as effective buffers between approximately pH 2 and pH 8.[2]

The diagram below illustrates the dominant form of the citrate molecule as the pH of the solution changes. Ammonium dihydrogen citrate, when dissolved in water, will establish an equilibrium between these forms.

Caption: Dominant citrate species at different pH ranges.

Section 2: The Role of Ammonium Dihydrogen Citrate as a Buffering Agent

The primary laboratory application of ammonium dihydrogen citrate is as a buffering agent, particularly for creating acidic buffer systems.[1] Its effectiveness is centered around the first two pKa values of citric acid. When dissolved, it provides a solution containing the dihydrogen citrate ion (H₂C₆H₅O₇⁻), which can act as a weak acid, and the ammonium ion (NH₄⁺), which also has acidic properties. This makes it ideal for biochemical research and pharmaceutical formulations requiring stable pH control in the acidic range.[1][4]

Experimental Protocol: Preparation of a 0.1 M Ammonium Citrate Buffer (pH 4.0)

This protocol describes the preparation of a buffer by combining the acidic salt (ammonium dihydrogen citrate) with a source of its conjugate base (diammonium hydrogen citrate) or by titrating with a strong base. The titration method offers finer control.

Materials:

-

Ammonium Dihydrogen Citrate (FW: 209.15 g/mol )

-

Sodium Hydroxide (NaOH) solution, 1 M

-

Deionized or distilled water

-

Calibrated pH meter

-

Volumetric flask (1 L)

-

Stir plate and stir bar

Methodology:

-

Calculate Mass: To prepare a 1 L solution of 0.1 M ammonium dihydrogen citrate, weigh out 20.915 g of the solid.

-

Dissolution: Add the weighed powder to a beaker containing approximately 800 mL of deionized water. Stir until fully dissolved.

-

pH Adjustment: Place the beaker on a stir plate with a stir bar and immerse the calibrated pH electrode into the solution.

-

Titration: Slowly add the 1 M NaOH solution dropwise while monitoring the pH. The addition of a strong base will deprotonate the dihydrogen citrate to form monohydrogen citrate, shifting the pH towards the second pKa value (4.76). Continue adding base until the pH meter reads a stable 4.0.

-

Final Volume Adjustment: Carefully transfer the buffer solution into a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer. Add deionized water to bring the final volume to the 1 L mark.

-

Final Check: Cap the flask and invert it several times to ensure homogeneity. Check the pH one final time.

The following diagram outlines this laboratory workflow.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Citric acid - Wikipedia [en.wikipedia.org]

- 3. Citric Acid [commonorganicchemistry.com]

- 4. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 5. Ammonium dihydrogen citrate | C6H11NO7 | CID 165228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

A Comprehensive Guide to the Synthesis and Purification of High-Purity Ammonium Dihydrogen Citrate for Research Applications

This technical guide provides a detailed framework for the synthesis, purification, and characterization of ammonium dihydrogen citrate (C₆H₁₁NO₇), a critical reagent in various scientific disciplines. As a buffering agent, chelating agent, and a key intermediate in chemical synthesis, its purity is paramount for reproducible and reliable research outcomes, particularly in the fields of biochemistry and drug development.[1][2] This document moves beyond a simple recitation of steps to provide the underlying chemical principles and field-proven insights necessary for researchers to not only execute the protocol but also to adapt it based on a foundational understanding of the process.

Foundational Chemical Principles

Ammonium dihydrogen citrate is the monoammonium salt of citric acid, a triprotic organic acid.[1][3] The synthesis is a straightforward acid-base neutralization reaction. However, the precise control of stoichiometry and pH is the critical determinant for selectively producing the desired dihydrogen salt over its diammonium and triammonium counterparts.

The reaction is as follows:

C₆H₈O₇ (Citric Acid) + NH₄OH (Ammonium Hydroxide) → NH₄H₂(C₆H₅O₇) (Ammonium Dihydrogen Citrate) + H₂O

The key to ensuring the reaction favors the formation of the monoammonium salt is the careful, stoichiometric addition of one molar equivalent of an ammonia source to one molar equivalent of citric acid. This neutralization of the first and most acidic carboxylic acid group typically brings the solution to a pH of approximately 3.5.[4] The reaction is vigorously exothermic, a factor that must be managed to prevent side reactions and ensure safety.[4]

Synthesis Workflow: From Reagents to Crude Product

The following diagram outlines the general workflow for the synthesis of crude ammonium dihydrogen citrate.

Caption: High-level workflow for the synthesis of ammonium dihydrogen citrate.

Detailed Experimental Protocol: Synthesis

This protocol is designed for the laboratory-scale synthesis of high-purity ammonium dihydrogen citrate.

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| Citric Acid (Anhydrous) | ACS Grade, ≥99.5% | Acidic precursor |

| Ammonium Hydroxide | 28-30% NH₃ basis, ACS Reagent Grade | Ammonia source for neutralization |

| Distilled Water | Type II or higher | Reaction solvent |

| Beaker/Flask | Borosilicate glass | Reaction vessel |

| Magnetic Stirrer & Bar | - | Ensure homogenous mixing |

| pH Meter | Calibrated, with temperature compensation | Critical process control for reaction endpoint |

| Graduated Cylinders | Appropriate volumes | Accurate measurement of liquid reagents |

| Fume Hood | - | Safety precaution for handling ammonia |

| Ice Bath | - | Temperature control |

Step-by-Step Synthesis Procedure

-

Prepare Citric Acid Solution: Weigh 192.12 g (1.0 mol) of anhydrous citric acid and dissolve it in 250 mL of distilled water in a 1 L beaker. Place the beaker on a magnetic stirrer and begin stirring until all the citric acid has dissolved. This creates a concentrated solution.

-

Setup and Safety: Transfer the beaker to an ice bath situated on the magnetic stirrer inside a certified fume hood. This is crucial for managing the reaction's exothermic nature.

-

Ammonia Addition: Measure approximately 60 mL (~1.0 mol) of concentrated ammonium hydroxide. Using a dropping funnel or by pouring in very small aliquots, begin the slow, dropwise addition of the ammonium hydroxide to the stirring citric acid solution.

-

pH Monitoring and Control: Continuously monitor the solution's pH using a calibrated pH meter. The initial pH will be highly acidic. As the ammonium hydroxide is added, the pH will rise. The target endpoint for ammonium dihydrogen citrate is a stable pH between 3.5 and 4.5.[4][5]

-

Senior Application Scientist's Note: The rate of ammonia addition is the most critical control parameter. Adding the base too quickly will cause a rapid temperature spike and can create localized areas of high pH, leading to the formation of diammonium and triammonium citrate impurities. Slow, controlled addition ensures a selective and clean reaction.

-

-

Reaction Completion: The reaction is considered complete when the entire molar equivalent of ammonium hydroxide has been added and the pH of the solution stabilizes within the target range without further additions. The resulting solution should be clear.[6] This is the crude aqueous solution of ammonium dihydrogen citrate.

Purification by Recrystallization

The primary method for purifying the synthesized salt is recrystallization, which leverages the compound's decreased solubility at lower temperatures to separate it from soluble impurities.

Purification Workflow: From Crude to Pure Product

The following diagram illustrates the purification and isolation process.

Caption: Step-by-step workflow for the purification of ammonium dihydrogen citrate.

Detailed Experimental Protocol: Purification

Equipment

-

Büchner Funnel and Flask

-

Vacuum Source

-

Filter Paper

-

Spatula

-

Drying Oven or Desiccator

-

Watch Glass

Step-by-Step Purification Procedure

-

Crystallization: Remove the beaker containing the crude solution from the ice bath and cover it. Allow it to cool slowly to room temperature. Subsequently, place the beaker back into an ice bath and let it stand for at least one hour to maximize crystal precipitation.[6][7]

-

Senior Application Scientist's Note: Slow, undisturbed cooling is essential for growing larger, more well-defined crystals. Larger crystals have a lower surface-area-to-volume ratio, which minimizes the amount of impure mother liquor trapped on their surface, leading to a purer final product.

-

-

Isolation: Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of ice-cold distilled water to ensure a good seal. Pour the cold slurry of crystals into the funnel and apply vacuum to separate the solid crystals from the mother liquor.[6]

-

Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions of ice-cold distilled water or absolute ethanol.[8]

-

Senior Application Scientist's Note: The wash solvent must be ice-cold to effectively remove residual mother liquor without significantly dissolving the product crystals, which would reduce the final yield.

-

-

Drying: Carefully transfer the washed crystals from the funnel to a pre-weighed watch glass. Dry the product in a drying oven at 60-70°C for 2-4 hours or until a constant weight is achieved.[5] Alternatively, the crystals can be dried in a desiccator under vacuum.

-

Storage: Store the final, dry, white crystalline product in a tightly sealed container to prevent moisture absorption.

Quality Control and Characterization

To ensure the synthesized ammonium dihydrogen citrate meets the high-purity standards required for research, several analytical techniques should be employed.

| Parameter | Method | Expected Result / Specification |

| Purity (Assay) | Alkalimetric Titration | 99.0 - 102.0% |

| Identity | Fourier-Transform Infrared (FTIR) Spectroscopy | Peaks corresponding to O-H, N-H, C=O, and C-O functional groups. |

| pH of Solution | pH Meter (e.g., 1M solution in H₂O) | 4.0 - 5.5[9] |

| Insoluble Matter | Gravimetric Analysis | ≤ 0.005% |

| Heavy Metals | Inductively Coupled Plasma (ICP-MS/OES) | Must meet application-specific limits. |

| Confirmation | High-Performance Liquid Chromatography (HPLC) | Single sharp peak for citrate anion, absence of impurity peaks.[10] |

-

Trustworthiness through Self-Validation: A protocol is only as reliable as its verification steps. For any research-grade synthesis, confirming the product's identity and purity via at least two orthogonal analytical methods (e.g., titration and spectroscopy) is not just recommended; it is a requirement for ensuring the integrity of subsequent experiments.

References

- How Do You Make Ammonium Citrate? - Lianyungang Kands Chemical Co.,Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFuOHT7jCS6Cj1o29OxkRE5IEJgb0l31OLM-vS-PSuenaAwlxIPQtziT1y2gKpssxqMXQTlvnhFcyMM3P1TiJU8TJvXP_g_pK4RrOaAilEugwHB4I5m6R5vAjqC5q6dGSlNhz9hBe1TumE2_Z8P8SOpGZDdce1mD__X_9ZZGje]

- Understanding Ammonium Dihydrogen Citrate: Properties and Sourcing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc34gCqY2WGCCCZKCcAFa_X7TKHPE9rsPDjRiEPFZNa_bfwm0mB9644HijiZoNdQniNy7kWAGP2Y2EXFPTywxQMAEIAiF3CEqcu7hAfbPtqerlb8gsVqKAFKGv9XH5L8XbMQcia3aY2ikcOXRsQSCuLQX-Oo50u6kBP9eeaAhaXieIhwnL1DyZe3XxHlf7x_lOeEdWF3WRc10uXnFNVW3M2KoEZXWwv9wNeIFNAOb9]

- What are the products from reacting ammonia solution with citric acid? - Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr5UcX967KrHcTGks-jyXZMS24s-Wfa5cRK0LZd3XPlgXIZPbZI9m5_bnjPuNBNNXR2x22INJF793g5YB82ogRIzxxDR18VwrVi41JVVfkDtOFS5nvtwofnHlaJS12lqc2Pb5qDsXdgG6kgZx3JD83cFqv40-yun3z4W1nH8JSSqBPiYuCMv4d96-YCq4_u9nTyCcZofEHE6Ed]

- Buy Ammonium citrate (EVT-334415) | 7632-50-0 - EvitaChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF1Ilwt2CAfqd_gBC5Qz_XQFwwBNd5UIpQaUAT7cpe_VeFxd2thAZoKMRG2cPPB1ApBj_hFItMHO54JHQ0ZLxfBJwkN1DnEyjK6EFBKjwNfDPmxDuhOCam8TgKBJ0sMy7Y4em0-xzW]

- TECHNICAL ARTICLE Crystal structures of ammonium citrates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpSjAFYm5OTONXRB9jiW-hrLGUfrt6kh5TQJSFoVKuS0HZVTp7odRg35aqUZ1ldrm7SHZEM2AeCtdviAwHWh29ME02QusxvDwUEU-dnq54_MVcqx4Th70T1Mju92RrupgUyf7LJt-ap3EZSfK1c_F6TLPV285k-WaWMqrRTbKTyCckOIgi-XcBkoESk6t7Ic8Ncxhr]

- WO2000034551A1 - Cleaning solutions containing citric acid and uses thereof - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Qy_NxIJTe-5Vj1gkPIjZJubXXTW_Dlo_2jpaoBGLaMTrKcKgjBbL0XRjgW7ZEX_ldf9d5iW0asbktW8ufXyn9KmT23JDJt_c7-agdWwQmcAszIM6TEEhrvGgKfw_92JY7AuPpEgID-R-qWP6Ew==]

- Citric Acid and Aqueous Ammonia - Prezi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8rzM8QNcBz2tqxMJIbyFAwYnA3cRC2nLttWCKetXS4Wkyu4M1F4RvR3NFUM2J0y-ymqMI7aVqy510LmNxxETvd4MLF-BeIb5kMPqyLHfMT4jBWRGmIwQ7qkPpCo8SwxTqbc2dbZG7p48H1zXTcBTcLYoTqynGlT6ckA==]

- TRI-AMMONIUM CITRATE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9gwQCZjp53SXu06qcmQOUsuBBq_wpIo7Qw6IB_kTGoTRQf_QetrAW5K1SSEeKWud9ok0IJtN329r9Mhrp70nhACpwxEdK5OOTAGiwP-21jiPFSGVqlDfME_blRvrZZyW_jIwzaRAboEa5PD94OAhKPTruiLsqCuSq8IlsYQ1WRD98dlFZw3OP_9_I_GLDorsN11XrxtTMgeZN0MFCTFkYrvHAojZAqJo4kBsWdWh-amO-G3xklLct-UZytuYP3zzXI9PsJ0VbPOD1GxNtDmG_nGiEYpKGREYbqvmQ]

- Schematic representation of the reaction of citric acid with ammonia - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi3wtefPIcBRLupAx5ppn1h48UJgadTJ015uoChLCUpQnbQd-fIreFNjOjaNe_EoCQP53_iAWfTC7XyCX7O4XeVEanWFp91bomUxvIB5hZ6bn3VxXe8_40tRj1JfqbyenDlJUD7UlEr6I3bQg4GjbOH-PU9u-dEmZpyScuLRjkZDgjM90qnETcZFH1_WuwDS4m0YWB3WHjWfbNX0SOwBSa24s6RnapxhRtTGqcKurDJojL]

- Crystal structures of ammonium citrates | Powder Diffraction | Cambridge Core. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_L6dueqa156otCRbN5Hbn3JympSaNsQWOeSbxBu0uSdmpYHH9WWCWNimFeuBHsVuKnAUa41FIwqdo7F5861vjbmhvKFBPhKW9bK-xMcyACboMAHLIC6u3OrWFJ_M4ChMuaV0yaOUcAgK7gS13BfCf9zh2EUCj_6Aw2sr62BBpcjDAwrZkgdK_hXfu5UWFKMOJ2L41h7Nf2304tHEtoo15DTbhRP8m871fAfMpaSTvUyN4P5WVThdc4sGENsJT7ekvlgPbWZZy]

- CN104447287A - Preparation method of diammonium hydrogen citrate - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqP8h9yc1l5kdkVDsiXvItBRuJLNE4OpQHTfa5BPsNBoFPGeONbH5psHOcrBywcqemCRLkkGBtH8x72E9_jnh5TtuzB6xvoCkVjvp2tMZspmIyzuIGH3HsDspu5g59570jZpj3BYchWiqsFfw=]

- INORGANIC ANALYSIS. Methods for the Preparation of Neutral Solutions of Ammonium Citrate. - RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy4DY9XGAD-S4r9tq0Hr9oEsxAbdtZ8Qvx5YkNnlk-JCfkE9UUKsWud56M1AOlib0tLg5zKOE5-pZPRmqb_UC_GOj1pvjAbTsntFz0O08cBxuxgiErfbUq9vbUaIvx_Wxq_dlJBTIuPBb0LIY8-6IoYN2F70n6aCrlBQ==]

- Ammonium dihydrogen citrate | C6H11NO7 | CID 165228 - PubChem - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-lpSybR_fTOhBYArlzy3QwoQh59hWwJE1ko9eGxD7OrYEnRE2mXs7tGqyvi6sIIEsXXnvruxyHvJFOBWDlmvQHCGO9L7sJn8FHZHg4kZZmouUaP4vd3QaHTtIU8Ndrnck_sZeVjgi8AM6F0o__kQfXzR5u-tH-IfmRjtFeXwAvQ==]

- di-Ammonium hydrogen citrate, 98% - Manufacturers & suppliers with worldwide shipping. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt334AySanOv3J-iyyVZjQeDlmJxov3fTfQ07PVLKy2smfnVx3Q8nzuzk3FJcJd9h7RKoH90H-DeH7ObRIOWTqerEZAsx1K0rb8XbprvJc3u206C5Q2ohGCNPMsNEfXKpCgZGEB_qMXM34Q8oP2XrrQY_okKnyRWoHz00jT67YjPl1gfo6J1FVDXsf6Os6pXbRlXIzRT5MNEM=]

- di-Ammonium hydrogen citrate for analysis EMSURE ACS,Reag. Ph Eur 3012-65-5. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpLxsCC7Uh3Arusp2DUM8k47MFaocHbHQn9_uJlNXjWQw3t7tRaEtQI6fEZOt9zoU4z7ODgAZLhROHdVSBwd7q_A2UZpUtiiGDVxcA4GNKF3TEzBLnYH0TDGcUnUBksSO3o7iUh4Q2Nvssqx4b9kw=]

- FERRIC AMMONIUM CITRATE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhO9SVp-3WJ6_OxWD9mScVnPsPVnT_lS8EkNEBxI-l2a7BtFEAM_vBwWAW4bTIC66k0NNjn6GpRsAeiVjxuHxoLHjRYiMTkxadKUFfndsXXNfVk-teS-tci4fP1mPXsyd083sFMAsN3ZYP6ZyfH-AQ_1sm_HsEZPljksLaeHTvtZnYNa_juoi7VChEEACvjOLuZmt_TEnaCA==]

- HPLC determination method for ferric ammonium citrate in salt. - CABI Digital Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm-KDIauOgpdBTYy6M5u6tknJEM-rzLViF4VvWzNvP1Fvzv3JY8ai1pRRz3CxFrCUjNkDs2UciKeZbFSaeAkBzFXHDj_e0sYZ3lhAoY125n2rAHzOK6kLzBoUd1FB59fZJoQXwajia1RHJGqoVDPGSJRRv0qEVm-w21w==]

- FERRIC AMMONIUM CITRATE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc8iWu1Hur0zDdnkFc6Xfrfuj2nvWgr32bE_3gJMY8aMvdR6gF3xEGcT7aP3O7WhmkFZaaYMiMJmuxrmPXnGCto9tJiYToLrh9JYrGuWUrMrq4fG21UE1RFKTYfn2nvZ6aN-nxx2Vez9QCI0nBRe3ntJlg7DoKPy-ls2cxHgRvLVCOlw_nYHNv1ghUhuOQQE-OAjpBaw==]

- Sourcing Ammonium Dihydrogen Citrate: A Buyer's Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbFb46e1DzuGVSg-JwBnaiYihgWW6dAdOS7jO5agDq4WFqwI3ct-kZGKOK8hxDqywRlUA-Wyjln8IQF5vqSxVUvgPpGeEr58Ll7oVpv5FLX-y67CRvKrXjbMiIhLF6kPUduBqnXBAfsrZs8LrwRgWgeVLzgEb4kaeIZCEuIMz5KsJRE431npNzvig-Ffps74SjsrWyyQAMu9DU-BFU1YmV_tfU]

- CN114436814A - Preparation method of ammonium citrate - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwpe_xv2qYkey3q0bGjjhQFTKn4VlaoujSo2uPpd4aSkRIhlE2WPbVNYAvA-Np2prfXz5hyiXDh_FIOqUmPgvS0l-lkcAkMAibpInEfxYSoSXtTDHVsEMnw6NbKv45Ti-4Eknvbp13tJVSBlY=]

- Ammonium Dihydrogen Citrate (4450-94-6): Industrial Applications & Sourcing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLG7x9a8iswzX2diZcu8lk5eRX3EUtI0ZQJLkx9Ls49ZK3Uwlf9dm-ZMe5FvqYPyVAOC-Cx4m-qLIO7VTy5nCbor-hX6dkeTs5he6OAtnKySOF0ExJEsM7xiyXxRP2UR5qOe8igVDA-1wztHnMkYd-mlOv2HgMwRNtJb_Cq40KwRB9ModS1EHhBz3SHwlc1_9ESzI9tbbIbjcNaPpiBJpOpJrD6GTYnj30MN2-1QU=]

- CN1424299A - Ammonium citrate preparation - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqUBCmjw9zu-GdF5CWvkbYiDNn6qgQ9bLH6pr-IS81lznm24vbmpYqHDujReEqW3Mk5KilU_a0c2ilyeC1A5bFJB-dcuH0E6_AciZspVFrwDkvHCS5QQW_vuPIF0qMrjmC37jgIbH81mSD]

- 3012-65-5 CAS | di-AMMONIUM HYDROGEN CITRATE - Loba Chemie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELokMfQxlXmUJVeqMxnTkK6nNdgU1mFkn0RIfTYd0yKFRTZqwxsciPvBZiszhrEb7_joiwfv8cYHovJHbf1FyC9QQqqQjRQZEYyq1MqvW6jI9Kdnw87TPki21Grv_hoMVCCRI2ss3X2CGypNm_tsyq14gRLujNpNTGIpUApMscmUOtZ0JFuCpRlrHIkJIKtZJFxGfGEodR8qKtOA==]

- di-Ammonium hydrogen citrate, Hi-LR™ - HiMedia Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUFerIVnoimg87Ke40fu4hXqsD-yFaud-4CmF99dMdV6ri8wN8ZIrz2bPjSWlOg3sDA02c8pAbTvg_W50rbH5FYWT01IBxPxmzno2dQPiuJiR8c-uRSVK-EcQmOFe1HPS8JN3kxQblwYNKm5OGRrpyfDZc_T3xywPT1OrcXWXjoJexqk7SdzI5oA==]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Crystal structures of ammonium citrates | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. WO2000034551A1 - Cleaning solutions containing citric acid and uses thereof - Google Patents [patents.google.com]

- 5. CN104447287A - Preparation method of diammonium hydrogen citrate - Google Patents [patents.google.com]

- 6. Redirecting... [bonusvip.ink]

- 7. Buy Ammonium citrate (EVT-334415) | 7632-50-0 [evitachem.com]

- 8. ia800607.us.archive.org [ia800607.us.archive.org]

- 9. di-Ammonium hydrogen citrate, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

The Solubility of Ammonium Dihydrogen Citrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ammonium dihydrogen citrate in various solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents available solubility data, and offers detailed experimental protocols for its determination. Our focus is on providing not just data, but a deeper understanding of the physicochemical principles that govern the solubility of this important compound.

Introduction to Ammonium Dihydrogen Citrate: Physicochemical Profile

Ammonium dihydrogen citrate (C₆H₁₁NO₇, Molar Mass: approximately 209.15 g/mol ) is the monoammonium salt of citric acid.[1] It presents as a white crystalline powder and finds utility in various applications, including as a buffering agent, a chelating agent for metal ions, and a reagent in chemical synthesis.[2] Understanding its solubility is paramount for its effective application, particularly in pharmaceutical formulations and biochemical research where solvent compatibility is critical.

The solubility of a compound is intrinsically linked to its molecular structure and the nature of the solvent. Ammonium dihydrogen citrate is an ionic compound that can engage in hydrogen bonding due to the presence of hydroxyl, carboxyl, and ammonium functional groups. Its solubility is therefore highest in polar protic solvents.

The parent molecule, citric acid, is a triprotic acid with three pKa values: pKa1 = 3.13, pKa2 = 4.76, and pKa3 = 6.40.[3][4][5] As the monoammonium salt, the pH of an aqueous solution of ammonium dihydrogen citrate will be acidic. This pH is a critical determinant of its solubility in aqueous media, as it influences the ionization state of the citrate molecule.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a fundamental principle for predicting solubility. This is based on the concept that substances with similar intermolecular forces are more likely to be miscible. For an ionic compound like ammonium dihydrogen citrate, the key factors influencing its solubility are:

-

Solute-Solvent Interactions: Strong interactions between the ions of ammonium dihydrogen citrate and the solvent molecules are necessary to overcome the lattice energy of the solid crystal. Polar solvents can solvate the ammonium cations and dihydrogen citrate anions, stabilizing them in solution.

-

Hydrogen Bonding: The ability of both the solute and solvent to act as hydrogen bond donors and acceptors plays a significant role. Water, alcohols, and other protic solvents can form strong hydrogen bonds with the carboxyl and hydroxyl groups of the citrate anion and the ammonium cation.

-

Dielectric Constant of the Solvent: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.

-

Temperature: The solubility of most solids increases with temperature, as the dissolution process is often endothermic.

-

pH of the Medium: For ionizable compounds, the pH of the solvent, particularly aqueous solutions, is a critical factor. The solubility of ammonium dihydrogen citrate will be influenced by the equilibrium between its ionized and non-ionized forms, which is dictated by the solution's pH in relation to the pKa values of citric acid.

Logical Relationship: Factors Influencing Solubility

Caption: Interplay of solute and solvent properties governing solubility.

Solubility Profile of Ammonium Dihydrogen Citrate

Quantitative solubility data for ammonium dihydrogen citrate across a wide range of solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and quantitative information. It is important to distinguish between ammonium dihydrogen citrate and its related salts, diammonium hydrogen citrate and triammonium citrate, as their solubility characteristics will differ.

| Solvent | Type | Solubility Data for Ammonium Dihydrogen Citrate | Notes |

| Water | Polar Protic | Soluble[2] | Precise quantitative data at a specific temperature is not readily available. The related compound, diammonium hydrogen citrate, is reported to have a solubility of 100 g per 100 g of water.[6] |

| Ethanol (97%) | Polar Protic | Slightly Soluble (0.065 g / 2 mL)[7] | This quantitative value indicates limited solubility in ethanol. |

| Methanol | Polar Protic | No specific data found. Expected to be slightly soluble. | Due to its polarity and hydrogen bonding capability, some solubility is anticipated, likely comparable to or slightly better than ethanol. |

| Acetone | Polar Aprotic | No specific data found. Expected to be poorly soluble. | The lower polarity and inability to donate hydrogen bonds would suggest low solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | No specific data found. | DMSO is a strong organic solvent capable of dissolving many inorganic salts, suggesting potential solubility.[8] |

Note: The lack of comprehensive quantitative data highlights the necessity for experimental determination of the solubility of ammonium dihydrogen citrate in various solvents for specific research and development applications.

Experimental Determination of Solubility

For researchers requiring precise solubility data, two well-established methods are recommended: the Equilibrium Solubility (Shake-Flask) Method and Laser Nephelometry for kinetic solubility.

The Equilibrium (Shake-Flask) Method: A Step-by-Step Protocol

This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.

Experimental Workflow: Equilibrium Solubility (Shake-Flask) Method

Caption: Workflow for the Shake-Flask equilibrium solubility determination.

Protocol Details:

-

Materials:

-

Ammonium dihydrogen citrate (solid)

-

Solvent of interest

-

Glass vials or flasks with secure caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

-

Procedure:

-

Preparation: Add an excess amount of solid ammonium dihydrogen citrate to a known volume of the solvent in a flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance). Agitate the flasks for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[9] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, remove the flasks from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the samples or filter the solution through a chemically inert filter (e.g., PTFE or PVDF) with a pore size that will retain the solid particles (e.g., 0.22 µm). This step must be performed carefully to avoid disturbing the equilibrium.

-

Analysis: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent. Quantify the concentration of ammonium dihydrogen citrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A calibration curve should be prepared using standards of known concentrations.

-

Calculation: Calculate the solubility of ammonium dihydrogen citrate in the chosen solvent based on the measured concentration and the dilution factor.

-

Causality and Self-Validation:

-

Excess Solid: The presence of undissolved solid throughout the experiment is a visual confirmation that equilibrium has been reached at saturation.

-

Constant Temperature: Temperature control is critical as solubility is temperature-dependent.

-

Time to Equilibrium: Sampling at multiple time points to confirm a concentration plateau validates that true equilibrium has been achieved.

-

Validated Analytical Method: The use of a specific and validated analytical method ensures the accuracy and reliability of the concentration measurement.

Laser Nephelometry for Kinetic Solubility Assessment

Laser nephelometry is a high-throughput method for determining the kinetic solubility of a compound.[10] This technique measures the light scattered by insoluble particles in a solution. It is particularly useful in early drug discovery for screening large numbers of compounds.

Experimental Workflow: Laser Nephelometry

Caption: Workflow for kinetic solubility determination using laser nephelometry.

Protocol Details:

-

Materials:

-

Ammonium dihydrogen citrate

-

Dimethyl sulfoxide (DMSO) or other suitable water-miscible organic solvent

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Microplates (e.g., 96- or 384-well)

-

Laser nephelometer

-

-

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of ammonium dihydrogen citrate in DMSO (e.g., 10-20 mM).

-

Serial Dilutions: In a microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Buffer: In a separate microplate, add the aqueous buffer. Then, transfer a small volume of each of the serially diluted DMSO solutions to the corresponding wells containing the aqueous buffer. This will induce precipitation if the solubility limit is exceeded.

-

Measurement: Immediately read the microplate in a laser nephelometer. The instrument directs a laser beam through each well and measures the amount of scattered light.

-

Data Interpretation: Plot the light scattering intensity against the concentration of ammonium dihydrogen citrate. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.[10]

-

Causality and Self-Validation:

-

Use of a Co-solvent: Starting with a solution in a water-miscible organic solvent allows for the controlled introduction of the compound into the aqueous medium.

-

Sharp Transition: The sharp increase in light scattering provides a clear and objective endpoint for determining the onset of precipitation.

-

High-Throughput Format: The use of microplates allows for the rapid and simultaneous testing of multiple concentrations and replicates, enhancing the reliability of the results.

Conclusion

The solubility of ammonium dihydrogen citrate is a critical parameter for its effective use in scientific research and industrial applications. While quantitative data across a broad spectrum of solvents is not extensively available, this guide provides a robust framework for understanding and determining its solubility. By combining theoretical principles with detailed experimental protocols, researchers and drug development professionals can confidently assess the solubility of ammonium dihydrogen citrate in their specific solvent systems. The presented methodologies, the equilibrium shake-flask method and laser nephelometry, offer reliable and reproducible approaches for generating the necessary data to advance their work.

References

-

Organic Chemistry Portal. Citric Acid. [Link]

-

PubChem. Ammonium dihydrogen citrate. [Link]

-

Laboratorium Discounter. Citric Acid: A Comprehensive Guide. [Link]

-

Interchim. Citric Acid. [Link]

-

Wikipedia. Citric acid. [Link]

-

ACS Publications. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

Semantic Scholar. Ammonium Di-Hydrogenocitrate and Mono-Hydrogenocitrate Synthesis by Citric Acid Neutralization with Ammonia Using Ethanol as Co-. [Link]

-

Bienta. Laser Nephelometry. [Link]

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubChem. Diammonium Citrate. [Link]

-

Loba Chemie. di-AMMONIUM HYDROGEN CITRATE. [Link]

-

FooDB. Showing Compound Ammonium citrate, dibasic (FDB008943). [Link]

-

PubChem. Ammonium dihydrogen citrate. [Link]

-

Kremer Pigmente. Di-Ammonium Hydrogen Citrate. [Link]

-

PubChem. di-Ammonium hydrogen citrate. [Link]

-

CRC Press. CRC Handbook of Chemistry and Physics, 88th Edition. [Link]

- Vertex AI Search.

-

CRC Press. aqueous solubility of inorganic compounds at various temperatures. [Link]

-

The Merck Index Online. Ammonium Citrate, Dibasic. [Link]

-

Internet Archive. CRC Handbook Of Chemistry And Physics A Ready Reference Book Of Chemical And Physical Data CRC Press ( 2016). [Link]

-

MathGuy.US. CRC Handbook of Chemistry and Physics. [Link]

-

CRC Press. CRC Handbook of Chemistry and Physics. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

The Journal of Purdue Undergraduate Research. The Structural Dependence of the Thermal Stability of Citrates. [Link]

-

Wikipedia. Monosodium citrate. [Link]

-

ResearchGate. Determination of the Solubility of Ammonium Dihydrogen Phosphate in Water–Ethanol System at Different Temperatures from 283.2 to 343.2 K. [Link]

-

Carl ROTH. di-Ammonium hydrogen citrate, 1 kg. [Link]

-

Carl ROTH. di-Ammonium hydrogen citrate, 100 g. [Link]

-

ResearchGate. Solubility and solution thermodynamics of ammonium dihydrogen phosphate in the water-methanol system. [Link]

Sources

- 1. Citric Acid | C6H8O7 | CID 311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AMMONIUM CITRATE, DIBASIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Citric Acid [commonorganicchemistry.com]

- 4. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 5. Citric acid - Wikipedia [en.wikipedia.org]

- 6. 3012-65-5 CAS | di-AMMONIUM HYDROGEN CITRATE | Ammonium Salts | Article No. 01221 [lobachemie.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. scielo.br [scielo.br]

- 10. bmglabtech.com [bmglabtech.com]

Thermal stability and decomposition of ammonium dihydrogen citrate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Ammonium Dihydrogen Citrate

Introduction

Ammonium dihydrogen citrate, the monoammonium salt of citric acid, is a compound of significant interest in various industrial and scientific fields. Its role as a buffering agent, chelator, and nutrient source makes it relevant in applications ranging from food and beverage production to the pharmaceutical industry. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount. Among these, thermal stability is a critical parameter that dictates manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of a final product.

This technical guide provides a comprehensive exploration of the thermal stability and decomposition profile of ammonium dihydrogen citrate. Moving beyond a simple recitation of data, this document delves into the causality behind its thermal behavior, the analytical methodologies used to characterize it, and the practical implications of these findings. By synthesizing information from foundational studies, this guide is designed to serve as an authoritative resource for professionals requiring a deep, functional knowledge of this compound. We will examine the decomposition pathway, present detailed experimental protocols for its analysis, and contextualize the data to support robust and scientifically sound development programs.

Physicochemical Properties of Ammonium Dihydrogen Citrate

A foundational understanding of the molecule is essential before analyzing its behavior under thermal stress. Ammonium dihydrogen citrate (C₆H₁₁NO₇) is formed from the partial neutralization of citric acid with one molar equivalent of ammonia.

| Property | Value | Source |

| IUPAC Name | azanium 3-carboxy-3,5-dihydroxy-5-oxopentanoate | [1] |

| Molecular Formula | C₆H₁₁NO₇ | [1] |

| Molecular Weight | 209.15 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 4450-94-6 | [1] |

The Thermal Decomposition Pathway

The thermal degradation of ammonium dihydrogen citrate is characterized by a distinct, single-step decomposition process. When subjected to increasing temperature in an inert atmosphere, the compound remains stable up to approximately 185 °C, after which it undergoes significant mass loss.

Decomposition Mechanism and Products

Thermogravimetric analysis (TGA) reveals that the decomposition of ammonium dihydrogen citrate occurs in one primary step.[2] This process involves the simultaneous loss of one molecule of ammonia (NH₃) and one molecule of water (H₂O).[2] The decomposition is likely to proceed further, yielding gaseous products such as carbon dioxide (CO₂) and leaving behind a residual carbonaceous material.[2]

The overall decomposition can be conceptualized as an initial breakdown into its constituent acid and ammonia, followed by the degradation of the citric acid moiety. No significant mass loss is observed below 100°C for dried samples, indicating that the compound is not typically hydrated.[2]

Caption: Proposed thermal decomposition pathway for ammonium dihydrogen citrate.

Key Analytical Techniques for Thermal Analysis

The characterization of a compound's thermal stability is not reliant on a single technique but rather a complementary suite of thermoanalytical methods. The choice of technique is driven by the specific information required, whether it be mass loss, energetic changes, or the identity of evolved products.

Thermogravimetric Analysis (TGA)

Principle: TGA is the cornerstone of decomposition studies. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting thermogram (mass vs. temperature) provides precise information on the temperature ranges of decomposition events and the quantitative mass loss associated with each step.

Causality and Interpretation: For ammonium dihydrogen citrate, a typical TGA experiment is conducted under an inert nitrogen atmosphere to prevent oxidative side reactions, ensuring that the observed mass loss is due to thermal decomposition alone. A constant heating rate, often 10 °C/min, is employed to ensure thermal equilibrium within the sample. The first derivative of the TGA curve (the DTG curve) is crucial for identifying the temperature of the maximum rate of mass loss, which for ammonium dihydrogen citrate, occurs between 185-201 °C.[2] The measured mass loss validates the proposed mechanism, corresponding closely to the theoretical loss of one ammonia and one water molecule.[2]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect and quantify the energy changes associated with thermal events, such as melting (endothermic), crystallization (exothermic), and decomposition (endothermic or exothermic).[3]

Causality and Interpretation: While TGA tracks mass loss, DSC reveals the energetic nature of the transitions. A DSC analysis of ammonium dihydrogen citrate would be expected to show an endothermic event corresponding to its decomposition, as energy is required to break the chemical bonds. This analysis complements TGA by confirming the temperature range of the event and determining the enthalpy of decomposition. The absence of a distinct melting endotherm prior to decomposition would suggest that the compound decomposes directly from the solid state or that melting and decomposition occur concurrently.

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of thermal analysis data hinges on meticulous experimental execution. The following protocols describe a self-validating workflow where TGA provides the primary decomposition data and DSC provides complementary energetic information.

Caption: General experimental workflow for thermal analysis.

Protocol: TGA of Ammonium Dihydrogen Citrate

-

Sample Preparation: Ensure the ammonium dihydrogen citrate sample is completely dry by placing it in a vacuum oven at 50 °C for at least 4 hours to remove any adsorbed water.[2]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Loading: Tare a clean TGA pan (typically platinum or alumina). Accurately weigh 5-10 mg of the dried sample into the pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.

-

Define the temperature program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Initiate the experiment and record the mass, temperature, and time data.

-

Data Analysis:

-

Plot the percent mass loss versus temperature.

-

Determine the onset temperature of decomposition.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the peak decomposition temperature.

-

Quantify the total mass loss in the decomposition step.

-

Protocol: DSC of Ammonium Dihydrogen Citrate

-

Sample Preparation: Use the same dried sample as prepared for the TGA analysis.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Loading: Tare a clean aluminum DSC pan and lid. Accurately weigh 2-5 mg of the dried sample into the pan. Hermetically seal the pan to contain any evolved gases during the initial phase of decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Define the temperature program, mirroring the TGA method:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Start the experiment and record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate any endothermic or exothermic peaks to determine the transition temperatures and enthalpy changes (ΔH).

-

Factors Influencing Thermal Stability

The thermal stability of ammonium citrates is not absolute and is influenced by their specific chemical structure.

Degree of Neutralization

A comparative study of ammonium dihydrogen citrate, ammonium citrate dibasic, and ammonium citrate tribasic provides critical insight into the role of the salt's structure on its stability.[2] While all three compounds exhibit similar single-step decomposition patterns, their peak decomposition temperatures vary.[2] Contrary to the hypothesis that additional protons might increase stability through hydrogen bonding, the experimental data show that thermal stability increases with the degree of neutralization.[2]

| Compound | Peak Decomposition Temp. (°C) | Relative Stability |

| Ammonium Dihydrogen Citrate | ~185-190 °C | Least Stable |

| Ammonium Citrate Dibasic | ~195 °C | Moderately Stable |

| Ammonium Citrate Tribasic | ~201 °C | Most Stable |

| Data derived from first derivative plots of TGA curves.[2] |

This trend indicates that the fully neutralized tribasic salt is the most thermally robust of the three, a key consideration for high-temperature applications.[2]

Implications for Pharmaceutical and Chemical Industries

A quantitative understanding of the thermal decomposition of ammonium dihydrogen citrate is essential for its safe and effective use in research and manufacturing.

-

Storage and Handling: Knowing the onset of decomposition (~185 °C) allows for the definition of safe upper limits for storage and transport, preventing degradation and ensuring product integrity.

-

Formulation Development: In the pharmaceutical industry, many processes such as drying, milling, and granulation involve energy input. The thermal stability data for ammonium dihydrogen citrate informs process parameter selection to avoid thermal degradation when it is used as an excipient. For example, drying temperatures should be maintained well below the decomposition onset.

-

Process Chemistry and Safety: During chemical synthesis where ammonium dihydrogen citrate is a reactant or intermediate, the decomposition temperature is a critical safety parameter. It helps in designing thermal controls to prevent runaway reactions that could be initiated by exothermic decomposition, even though its decomposition is likely endothermic.

Conclusion

The thermal stability of ammonium dihydrogen citrate is well-defined, with decomposition occurring in a single, predictable step between 185 °C and 201 °C. The primary decomposition products are ammonia and water, with further degradation leading to carbon dioxide and a carbon residue.[2] The compound's stability is influenced by its degree of neutralization, with the fully substituted ammonium citrate tribasic being the most stable form.[2] The analytical workflow, anchored by Thermogravimetric Analysis and complemented by Differential Scanning Calorimetry, provides a robust framework for characterizing this behavior. For scientists and professionals in drug development and chemical manufacturing, this in-depth knowledge is not merely academic; it is a prerequisite for ensuring product quality, process safety, and the development of stable, reliable formulations.

References

Sources

Ammonium Dihydrogen Citrate as a Chelating Agent: A Technical Guide for Scientific Professionals

Introduction: The Foundational Role of Chelation in Science

In the intricate landscape of chemical interactions, the process of chelation stands out for its elegance and profound utility. Derived from the Greek word ‘χηλή’ (khēlē), meaning "claw," chelation describes the formation of a stable, ring-like complex between a central metal ion and a multidentate ligand—a molecule capable of forming multiple bonds with the metal.[1] This "gripping" action effectively sequesters the metal ion, altering its reactivity, solubility, and bioavailability.[1] Chelating agents are indispensable tools across a spectrum of scientific disciplines, from preventing metal-catalyzed degradation in pharmaceutical formulations to delivering essential micronutrients in bioprocessing.

This technical guide provides an in-depth exploration of ammonium dihydrogen citrate, a versatile and highly effective chelating agent. We will dissect its mechanism of action, explore its diverse applications with a focus on research and drug development, provide actionable experimental protocols, and summarize critical safety and handling information. This document is designed for the practicing researcher, scientist, and drug development professional, offering not just procedural steps but the underlying scientific rationale to empower informed application and innovation.

Section 1: Core Physicochemical Properties of Ammonium Dihydrogen Citrate

Ammonium dihydrogen citrate (CAS No: 4450-94-6), the monoammonium salt of citric acid, is a white crystalline powder characterized by its high solubility in water.[2] Its acidic nature in solution and the inherent structure of the citrate anion are fundamental to its function as both a chelating agent and a buffering agent.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₇ | [2][3] |

| Molecular Weight | ~209.15 g/mol | [2][3] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in water | [2] |

| Primary Functions | Chelating agent, buffering agent, chemical intermediate | [2] |

| Synonyms | Monoammonium citrate, Ammonium dihydrogen citrate | [3] |

Note: Ammonium dihydrogen citrate should be distinguished from diammonium hydrogen citrate (CAS: 3012-65-5) and triammonium citrate (CAS: 3458-72-8). While the citrate anion is the active chelating moiety in all three, the number of ammonium counter-ions affects the compound's overall properties, such as the pH of its aqueous solution.[1][4]

Section 2: The Mechanism of Citrate Chelation

The efficacy of ammonium dihydrogen citrate as a chelating agent resides entirely in the molecular architecture of the citrate anion. Citric acid is a tricarboxylic acid with a hydroxyl group at the C-2 position. In solution, the citrate anion acts as a multidentate ligand, meaning it can donate multiple electron pairs from its oxygen atoms to a single metal cation.

The chelation process involves the formation of coordinate bonds between the lone-pair electrons on the oxygen atoms of the citrate's three carboxylate groups (-COO⁻) and its single hydroxyl group (-OH) and the vacant orbitals of a metal ion. This multidentate binding wraps the citrate molecule around the metal ion, forming highly stable five- or six-membered rings. This ring structure is entropically favored and is the source of the "chelate effect"—the enhanced stability of the complex compared to complexes formed by analogous monodentate ligands.

The pH of the solution is a critical determinant of chelation efficiency. The carboxyl groups of citric acid have distinct pKa values (approximately 3.1, 4.8, and 6.4). For chelation to occur effectively, these groups must be deprotonated (in their carboxylate form) to act as electron donors. Therefore, the chelating capacity of citrate is significantly enhanced in neutral to slightly alkaline conditions, though it can still form complexes in acidic environments, depending on the metal ion involved.[5]

Caption: Mechanism of citrate chelation of a metal ion (Mⁿ⁺).

Section 3: Applications in Research and Drug Development

The ability of ammonium dihydrogen citrate to sequester metal ions makes it a valuable excipient and reagent in numerous high-stakes applications.

3.1 Pharmaceutical Formulations In drug development, trace metal impurities (e.g., iron, copper, manganese) originating from raw materials, catalysts, or manufacturing equipment can be a significant liability. These metals can catalyze oxidative degradation of active pharmaceutical ingredients (APIs), leading to loss of potency and the formation of potentially toxic byproducts.

-

Expertise in Action: By incorporating ammonium dihydrogen citrate into a formulation, these pro-oxidant metal ions are chelated and effectively "caged," rendering them catalytically inert. This enhances the long-term stability and shelf-life of the drug product.[6] Furthermore, it serves as a buffering agent to maintain the pH of the formulation within a range that ensures API stability and solubility.[2][4]

3.2 Analytical Chemistry and Diagnostics Ammonium dihydrogen citrate is used as a masking agent in complexometric titrations and other analytical procedures. By selectively chelating interfering metal ions, it allows for the accurate quantification of the target analyte. It is also a component of various analytical reagents, such as those used for determining phosphate levels in fertilizers.[4][7]

3.3 Bioprocessing and Agriculture In cell culture media and agricultural applications, essential metal micronutrients can precipitate out of solution, especially at neutral or alkaline pH, rendering them unavailable to cells or plants.

-

Field-Proven Insight: Ammonium dihydrogen citrate is used to form soluble metal-chelate complexes of iron, manganese, and zinc.[8] These chelated nutrients remain bioavailable for uptake, ensuring robust cell growth or crop health. This is particularly crucial in high-pH soils where metal nutrients are often locked in insoluble forms.[8]

3.4 Other Industrial Uses The utility of ammonium dihydrogen citrate extends to various other sectors, including:

-

Water Treatment: To sequester calcium and magnesium ions, preventing the formation of scale.[7]

-

Cosmetics: As a pH regulator and chelating agent to improve product stability.[4][7]

-

Electroplating: As a complexant and pH buffer in finishing baths.[7]

Section 4: Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and characterization of metal-citrate complexes in a laboratory setting.

4.1 Protocol: Lab-Scale Synthesis of a Zinc-Citrate Chelate

This protocol details the synthesis of a soluble zinc-citrate complex, a common method for preparing bioavailable micronutrient solutions.

Objective: To synthesize a stable, aqueous solution of chelated zinc using ammonium dihydrogen citrate.

Materials:

-

Ammonium Dihydrogen Citrate (ACS Grade)

-

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) (ACS Grade)

-

Deionized (DI) Water

-

1 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

500 mL beaker and 250 mL volumetric flask

Methodology:

-

Prepare Citrate Solution: Weigh 20.9 g (0.1 mol) of ammonium dihydrogen citrate and dissolve it in approximately 150 mL of DI water in the 500 mL beaker with continuous stirring.

-

Prepare Zinc Solution: In a separate beaker, weigh 28.7 g (0.1 mol) of zinc sulfate heptahydrate and dissolve it in 50 mL of DI water.

-

Reaction Step: Slowly add the zinc sulfate solution to the stirring ammonium dihydrogen citrate solution. A transient white precipitate of zinc citrate may form.

-

pH Adjustment & Chelation: Begin monitoring the pH of the mixture. Slowly add 1 M NaOH dropwise. As the pH rises towards 6.0-6.5, the citrate will become fully deprotonated, and the precipitate will redissolve as the soluble zinc-citrate chelate is formed. The clarity of the solution is a primary indicator of successful chelation.

-

Final Dilution: Once the solution is clear and the pH is stable, carefully transfer the entire solution to the 250 mL volumetric flask. Rinse the beaker with small amounts of DI water and add the rinsate to the flask. Bring the final volume to 250 mL with DI water.

-

Validation: The final solution should be clear and free of precipitates. Its stability over time at room temperature serves as a qualitative validation of successful chelation. Quantitative analysis can be performed using methods like Ion Chromatography.[6]

4.2 Protocol: Spectrophotometric Confirmation of Copper (II) Chelation

This protocol uses UV-Visible spectrophotometry to demonstrate the formation of a complex between Cu²⁺ ions and citrate, a foundational technique for characterizing chelation.

Objective: To observe the spectral shift in the absorbance of aqueous copper (II) ions upon the addition of ammonium dihydrogen citrate, confirming complex formation.

Materials:

-

0.1 M Copper (II) Sulfate (CuSO₄) stock solution

-

0.1 M Ammonium Dihydrogen Citrate stock solution

-

UV-Vis Spectrophotometer and cuvettes

-

DI Water

Methodology:

-

Prepare Blank: Fill a cuvette with DI water to zero the spectrophotometer.

-

Measure Copper (II) Spectrum: Prepare a 10 mL solution of 0.01 M CuSO₄ by diluting the stock solution. Scan its absorbance from 500 nm to 900 nm and record the wavelength of maximum absorbance (λ_max), which should be around 810 nm for the hydrated Cu²⁺ ion.

-

Prepare Chelate Solution: In a new vial, mix 1 mL of 0.1 M CuSO₄ solution with 2 mL of 0.1 M ammonium dihydrogen citrate solution (a 2:1 ligand-to-metal molar ratio to ensure complete complexation). Dilute to 10 mL with DI water.

-

Measure Chelate Spectrum: Scan the absorbance of the copper-citrate solution from 500 nm to 900 nm.

-

Analysis & Validation: Compare the two spectra. The formation of the copper-citrate complex will result in a noticeable blue-shift of the λ_max to a shorter wavelength (typically ~700-750 nm) and an increase in molar absorptivity. This shift is conclusive evidence of a change in the electronic environment of the copper ion due to chelation.

Caption: Experimental workflow for spectrophotometric analysis.

Section 5: Safety, Toxicology, and Handling

While ammonium dihydrogen citrate is a common laboratory reagent, adherence to safety protocols is paramount.

-

Hazard Identification: It is classified as causing skin and serious eye irritation.[3] Inhalation of dust may cause respiratory irritation. It may also be harmful if swallowed.[3]

-

Handling: Always use in a well-ventilated area. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, gloves, and a lab coat.[9] Avoid generating dust during handling.[9][10]

-

Storage: Store in a cool, dry place in a tightly sealed container.[9]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[9][10]

Conclusion

Ammonium dihydrogen citrate is a powerful and versatile chelating agent whose utility is firmly grounded in the fundamental principles of coordination chemistry. Its ability to form stable, soluble complexes with a wide range of metal ions makes it an invaluable tool for scientists and researchers. From stabilizing life-saving pharmaceuticals to enabling precise analytical measurements, its applications are both broad and critical. A thorough understanding of its properties, mechanism of action, and proper handling—as detailed in this guide—is essential for leveraging its full potential to solve complex scientific challenges.

References

-

Title: Diammonium Citrate | C6H14N2O7 | CID 18171 Source: PubChem URL: [Link]

-

Title: Ammonium citrate Source: National Organic Standards Board Technical Review URL: [Link]

- Title: CN104447287A - Preparation method of diammonium hydrogen citrate Source: Google Patents URL

-

Title: The Effects of pH and Chelating Agent on Synthesis and Characterization of Ni Mo/γ Source: SciSpace URL: [Link]

-

Title: Ammonium dihydrogen citrate | C6H11NO7 | CID 165228 Source: PubChem URL: [Link]

-

Title: Understanding Ammonium Dihydrogen Citrate: Properties and Sourcing Source: Medium URL: [Link]

-

Title: di-Ammonium hydrogen citrate Source: SYNTHETIKA URL: [Link]

-

Title: Safety Data Sheet: di-Ammonium hydrogen citrate Source: Carl ROTH URL: [Link]

-

Title: Safety Data Sheet: di-Ammonium hydrogen citrate Source: Mercateo URL: [Link]

-

Title: Triammonium citrate an investigation into its application for surface cleaning Source: ResearchGate URL: [Link]

-

Title: Analytical Methods for Organometallic Chelation Testing Source: ResearchGate URL: [Link]

-

Title: Diammonium Citrate | Drug Information, Uses, Side Effects, Chemistry Source: DrugBank URL: [Link]

-

Title: Chelating agent Source: MFA Cameo URL: [Link]

-

Title: Diammonium Hydrogen Citrate Source: Dr. Paul Lohmann URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Ammonium dihydrogen citrate | C6H11NO7 | CID 165228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diammonium Citrate | C6H14N2O7 | CID 18171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. di-Ammonium hydrogen citrate - SYNTHETIKA [synthetikaeu.com]

- 8. ams.usda.gov [ams.usda.gov]

- 9. static.mercateo.com [static.mercateo.com]

- 10. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Buffering Capacity of Ammonium Dihydrogen Citrate

Introduction

In the precise worlds of pharmaceutical science and biomedical research, the control of pH is not merely a technicality but a cornerstone of experimental validity and product stability. Buffer solutions are the workhorses of pH regulation, providing a stable chemical environment essential for everything from enzymatic assays to the formulation of parenteral drugs.[1][2] Among the diverse array of buffering agents available, the citrate buffer system is particularly notable for its versatility and wide range of applications.[3]

This guide provides an in-depth exploration of ammonium dihydrogen citrate, a key component in the formulation of citrate buffers. We will dissect its underlying chemical principles, provide field-proven methodologies for its preparation and validation, and discuss its critical applications and performance characteristics. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this essential buffering agent.

Section 1: The Foundation: Understanding the Citric Acid Equilibrium

Ammonium dihydrogen citrate's buffering capacity is fundamentally derived from the properties of citric acid, a weak organic acid with the chemical formula C₆H₈O₇.[4] As a triprotic acid, it possesses three ionizable protons, each with a distinct acid dissociation constant (pKa). This multi-stage dissociation allows citrate-based buffers to be effective over a broad pH range.[5][6]

The three dissociation equilibria are as follows:

-

H₃Cit ⇌ H₂Cit⁻ + H⁺

-

H₂Cit⁻ ⇌ HCit²⁻ + H⁺

-

HCit²⁻ ⇌ Cit³⁻ + H⁺

The effectiveness of a buffer is maximal at a pH close to its pKa. The pKa values for citric acid are crucial for determining its optimal buffering ranges.[7]

| Dissociation Step | Conjugate Acid | Conjugate Base | pKa (at 25°C) | Effective Buffer Range |

| 1 | Citric Acid (H₃Cit) | Dihydrogen Citrate (H₂Cit⁻) | 3.13 | 2.2–6.5 |

| 2 | Dihydrogen Citrate (H₂Cit⁻) | Monohydrogen Citrate (HCit²⁻) | 4.76 | 3.0–6.2 |

| 3 | Monohydrogen Citrate (HCit²⁻) | Citrate (Cit³⁻) | 6.40 | 5.5–7.2 |

| Data sourced from multiple references.[4][5][7][8] |

The multi-protic nature of citric acid provides a wide buffering latitude, making it a staple in formulations where pH control from acidic to near-neutral conditions is required.[9]

Caption: Stepwise dissociation of triprotic citric acid.

Section 2: Chemical Profile of Ammonium Dihydrogen Citrate

Ammonium dihydrogen citrate (CAS RN 4450-94-6) is the monoammonium salt of citric acid, with the molecular formula C₆H₁₁NO₇.[10] It is typically supplied as a white crystalline powder that is soluble in water.[10] In solution, it dissociates to provide ammonium ions (NH₄⁺) and dihydrogen citrate ions (H₂Cit⁻).

The presence of the H₂Cit⁻ ion is what makes this compound a versatile buffering agent. This ion is the conjugate base for the first dissociation of citric acid and simultaneously the conjugate acid for the second dissociation. This dual nature allows it to be used to formulate buffers centered around pKa₁ and pKa₂, covering a pH range from approximately 2.2 to 6.2.[8]

Section 3: Methodologies for Buffer Preparation and Calculation

The cornerstone of buffer preparation is the Henderson-Hasselbalch equation, which provides the theoretical basis for calculating the required amounts of acid and conjugate base to achieve a target pH.[11]

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

pH is the desired buffer pH.

-

pKa is the acid dissociation constant of the weak acid.

-

[A⁻] is the molar concentration of the conjugate base.

-

[HA] is the molar concentration of the weak acid.

For polyprotic systems like citrate, the key is to select the pKa value closest to the desired buffer pH.[12][13] For instance, to prepare a buffer at pH 4.5, the pKa₂ of 4.76 is the most relevant.[14]

Experimental Protocol: Preparation of a 1 L, 0.1 M Ammonium Citrate Buffer at pH 4.5

This protocol details the preparation of a citrate buffer using ammonium dihydrogen citrate and adjusting with a strong base. This self-validating method relies on direct pH measurement, ensuring accuracy.

Materials:

-

Ammonium Dihydrogen Citrate (FW: 209.15 g/mol )[10]

-

Sodium Hydroxide (NaOH), 2 M solution

-

High-purity, deionized water

-

Calibrated pH meter with a 3-point calibration (e.g., pH 4.0, 7.0, 10.0)

-

1 L volumetric flask

-

Stir plate and magnetic stir bar

Procedure:

-

Causality Behind Component Choice: We start with ammonium dihydrogen citrate, which provides the H₂Cit⁻ species. Since our target pH of 4.5 is close to pKa₂ (4.76), we will be creating a mixture of the H₂Cit⁻ (conjugate acid) and HCit²⁻ (conjugate base) species. We achieve this by adding a strong base (NaOH) to convert a portion of the H₂Cit⁻ into HCit²⁻.

-

Calculate and Weigh: To prepare a 0.1 M solution, weigh out 20.915 g of ammonium dihydrogen citrate (0.1 mol).

-

Dissolution: Add the weighed powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a stir plate and add a magnetic stir bar to dissolve the solid completely.

-

pH Adjustment (The Critical Step):

-

Immerse the calibrated pH electrode into the solution.

-

Slowly add the 2 M NaOH solution dropwise while continuously monitoring the pH.

-

The addition of NaOH will deprotonate the H₂Cit⁻ ions to form HCit²⁻ ions, causing the pH to rise.

-

Continue this titration carefully until the pH meter reads exactly 4.50. If you overshoot the target pH, you can add a small amount of a weak acid like citric acid to adjust it back down, though careful initial titration is preferred.

-

-